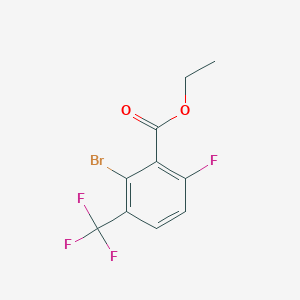

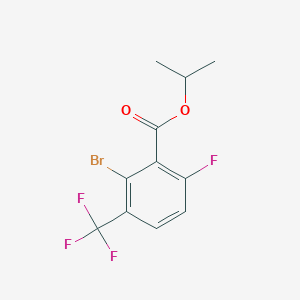

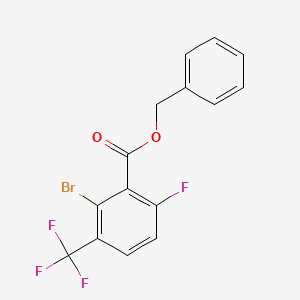

Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

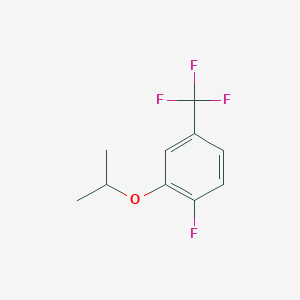

Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H7BrF4O2 and a molecular weight of 315.06 g/mol . It is supplied by various chemical manufacturers for use in a variety of applications .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoate core with bromo, fluoro, and trifluoromethyl substituents . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 298.5±40.0 °C and a predicted density of 1.593±0.06 g/cm3 at 20 °C and 760 Torr .Mechanism of Action

Target of Action

The primary targets of Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

Based on its chemical structure, it may undergo electrophilic aromatic substitution reactions . The bromine atom on the benzene ring can be replaced by a nucleophile, potentially altering the compound’s interaction with its targets .

Pharmacokinetics

Its lipophilicity and water solubility, which can impact bioavailability, have been noted .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, these effects will become clearer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the fluorine atoms in the compound can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity . Additionally, storage temperature can affect the compound’s stability .

Advantages and Limitations for Lab Experiments

The main advantage of using ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate in laboratory experiments is that it is a relatively inexpensive and easily available reagent. It is also relatively non-toxic, making it safe to use in laboratory settings. However, it is important to note that the compound is highly reactive and can react with other compounds in the presence of a catalyst, which can lead to unwanted side reactions. In addition, the compound is highly volatile and can easily evaporate during the course of a reaction.

Future Directions

There are a number of potential future directions for the use of ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate. One potential application is in the development of new pharmaceuticals and other biologically active compounds. The compound could also be used in the synthesis of polymers and other materials. Additionally, it could be used as a substrate in enzymatic reactions, or as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. Finally, further research into the biochemical and physiological effects of the compound could lead to new therapeutic applications.

Synthesis Methods

Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate can be synthesized from the reaction of 2-bromo-6-fluoro-3-(trifluoromethyl)benzoic acid and ethyl alcohol. This reaction is carried out in an inert atmosphere and in the presence of a suitable catalyst, such as a Lewis acid. The reaction proceeds in two steps: first, the formation of an ester linkage between the carboxylic acid and the alcohol, and then the elimination of a hydrogen bromide molecule. The reaction can be carried out at room temperature and is generally very efficient, producing a high yield of the desired product.

Scientific Research Applications

Ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate is used in scientific research as a reagent in the synthesis of other organic compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, it can be used as a substrate in enzymatic reactions, as well as in the synthesis of polymers and other materials.

properties

IUPAC Name |

ethyl 2-bromo-6-fluoro-3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF4O2/c1-2-17-9(16)7-6(12)4-3-5(8(7)11)10(13,14)15/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBSABMXRUTNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Br)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)

![4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B6294481.png)

![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)

![2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294520.png)

![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B6294556.png)